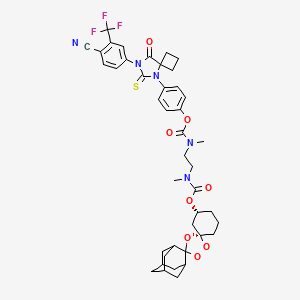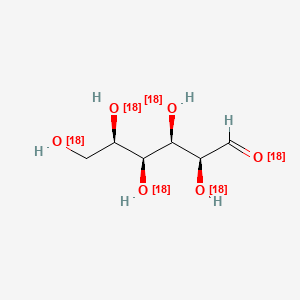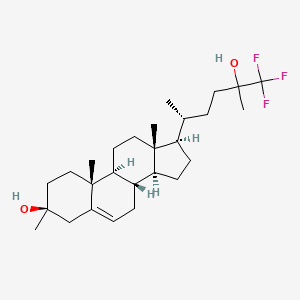
(Rac)-Dalzanemdor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Dalzanemdor typically involves a multi-step process. One common method starts with the preparation of the key intermediate through a series of reactions, including nucleophilic substitution and cyclization. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The industrial synthesis may also include purification steps such as crystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Rac)-Dalzanemdor undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, typically used in acidic or basic media.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used in aprotic solvents such as tetrahydrofuran or diethyl ether.
Substitution: Reagents like alkyl halides or sulfonates are used in the presence of bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Aplicaciones Científicas De Investigación
(Rac)-Dalzanemdor has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases or conditions.
Industry: The compound is used in the development of new materials with unique properties, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of (Rac)-Dalzanemdor involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
(Rac)-Dalzanemdor can be compared with other similar compounds, such as:
MBQ-167: Both compounds inhibit the activity of GTP-binding proteins, but this compound may have different selectivity and potency profiles.
MBQ-168: This derivative of MBQ-167 shares similar mechanisms of action but may exhibit distinct pharmacokinetic properties.
EHop-097: Another related compound that inhibits GTP-binding proteins through a different mechanism, potentially offering complementary therapeutic effects.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activity, which may offer advantages over other similar compounds in certain applications.
Propiedades
Fórmula molecular |
C27H43F3O2 |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H43F3O2/c1-17(10-13-26(5,32)27(28,29)30)20-8-9-21-19-7-6-18-16-23(2,31)14-15-24(18,3)22(19)11-12-25(20,21)4/h6,17,19-22,31-32H,7-16H2,1-5H3/t17-,19+,20-,21+,22+,23+,24+,25-,26?/m1/s1 |
Clave InChI |
BVBRUQYHUXKZMQ-SYSXWNJDSA-N |
SMILES isomérico |
C[C@H](CCC(C)(C(F)(F)F)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@](C4)(C)O)C)C |
SMILES canónico |
CC(CCC(C)(C(F)(F)F)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)(C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


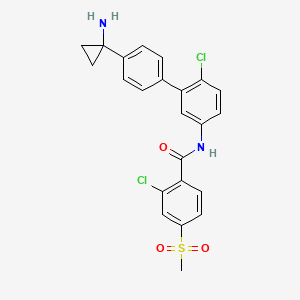
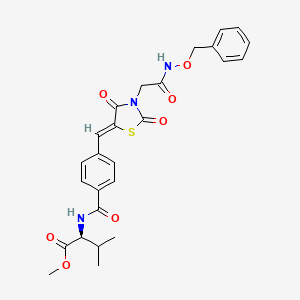
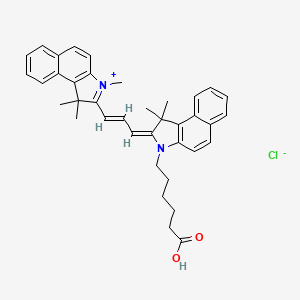
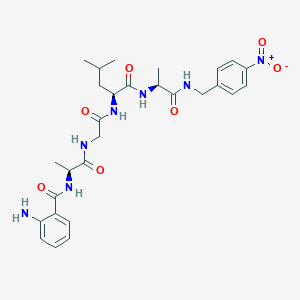



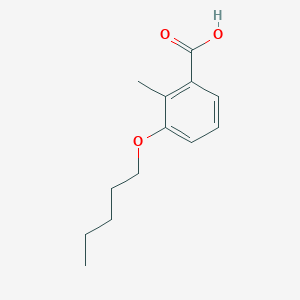

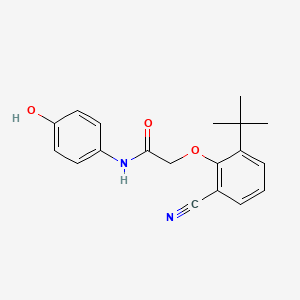

![(1S,4R,5R,9R,10R,12R,13S)-5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid](/img/structure/B12393138.png)
